3,3'-Dihydroxy-5-methoxystilbene
Description
Properties
IUPAC Name |
3-[2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-10,16-17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANIIUGEHGLNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methods
| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | E:Z Ratio | Scalability |
|---|---|---|---|---|---|
| Modified Perkin | Aldehyde, phenylacetic acid | Piperidine | 40–50 | 85:15 | Moderate |
| Horner–Emmons | Phosphonate, aldehyde | TBD, BBr₃ | 55–65 | >95:5 | High |
| Co-Catalyzed Tandem | Propargyl salt, diene, aldehyde | Co(I), DDQ | 45–50 | 80:20 | Low |
| Pd-Catalyzed Coupling | Boronic acid, bromophenol | Pd(PPh₃)₄, K₂CO₃ | 60–70 | >95:5 | High |
| Decarboxylation | Cinnamic acid | H₂SO₄ or KOH/HCl | 40–50 | 70:30 | Moderate |
Chemical Reactions Analysis
Oxidative Coupling and Cyclization
The compound undergoes oxidative coupling via radical intermediates, forming complex oligomers observed in natural product biosynthesis. For example:
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Radical coupling between two stilbene units generates bis-para-quinone methide intermediates (e.g., 100 in ), which cyclize into tricyclic structures like distichol (103 ) or pallidol derivatives (18 ) via 5-exo-trig or 7-exo-trig Friedel–Crafts cyclizations (Scheme 16 in ).
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Stereochemical outcomes depend on the configuration of the dihydrobenzofuran moieties. For instance, oxidative coupling of ε-viniferin analogs produces vaticaffinol derivatives with cis-configured C-7b/C-8b centers (revised from trans in earlier studies) .
Table 1: Oxidative Coupling Products and Conditions
Acid/Base-Mediated Transformations
The methoxy and hydroxyl groups participate in acid- or base-catalyzed reactions:
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Demethylation : Under strongly basic conditions (e.g., 30% aqueous KOH), the methoxy group is hydrolyzed to a hydroxyl group, as seen in the synthesis of 3',4-dihydroxy-3,5'-dimethoxystilbene derivatives (48% yield) .
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Quinone Methide Formation : Acid treatment (e.g., TfOH) promotes the formation of para-quinone methide intermediates (52 ), which undergo cyclization or nucleophilic trapping (e.g., by water or methanol) to yield fused bicyclic compounds like quadrangularin A (17 ) .
Enzymatic Modifications
The compound interacts with cytochrome P450 enzymes (e.g., CYP3A4), influencing its metabolic fate:
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Demethylation : Methoxy groups are enzymatically cleaved to hydroxyl groups, enhancing hydrophilicity. This reaction is critical for detoxification but reduces affinity for lipophilic enzyme pockets .
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Inhibition of CYP3A4 : The methoxy group increases lipophilicity, improving binding to CYP3A4 (apparent K<sub>m</sub> values for methoxy analogs are lower than resveratrol) .
Table 2: Enzymatic Reactivity
| Enzyme | Reaction Type | Effect on Compound | Reference |
|---|---|---|---|
| CYP3A4 | Demethylation | Converts methoxy to hydroxyl | |
| GAPDH | Binding interaction | Modulates enzyme activity |
Photochemical Behavior
Like other stilbenes, 3,3'-dihydroxy-5-methoxystilbene exhibits trans–cis photoisomerization under UV light. The methoxy group stabilizes the excited state, altering fluorescence properties and isomerization kinetics compared to nonmethoxylated analogs .
Biological Activity and Reactivity
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Antiproliferative Effects : Methylation enhances cellular uptake (e.g., pinostilbene, a 5-methoxy analog, shows higher bioavailability than resveratrol) and modulates kinase pathways (e.g., JNK phosphorylation inhibition) .
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Anti-inflammatory Activity : Methoxy groups influence interactions with NF-κB and MAPK signaling pathways, reducing pro-inflammatory cytokine production .
Computational Insights
Docking studies reveal that the methoxy group enhances binding to hydrophobic enzyme pockets (e.g., GAPDH) through van der Waals interactions, while hydroxyl groups form hydrogen bonds with catalytic residues .
Scientific Research Applications
3,3'-Dihydroxy-5-methoxystilbene, also known as pinostilbene, is a naturally occurring monomethylether analog of resveratrol . Resveratrol (3,4',5-trans-trihydroxystilbene) is a phytoalexin known for its beneficial effects on cardiovascular systems and its ability to inhibit carcinogenesis . Pinostilbene has shown various pharmacological activities, leading to research into its medicinal potential .
Neuroprotective Effects
Pinostilbene exhibits neuroprotective effects, potentially useful in preventing or treating Parkinson's disease . Studies comparing resveratrol with methylated derivatives, including pinostilbene (3,4'-dihydroxy-5-methoxystilbene), against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells, have shown that both resveratrol and pinostilbene can significantly reduce the release of lactate dehydrogenase and activity of caspase-3 triggered by 6-OHDA in a dose-dependent manner . Pinostilbene exerted a more potent neuroprotective effect with a wider effective concentration range than resveratrol . The uptake of pinostilbene into SH-SY5Y cells was significantly higher than that of resveratrol, suggesting enhanced bioavailability contributes to its neuroprotective activity . Pinostilbene also markedly attenuated the phosphorylation of JNK and c-Jun triggered by 6-OHDA, suggesting that the mammalian target of rapamycin kinase may be an intracellular target accounting for the neuroprotective effects of pinostilbene .
Anti-Cancer Properties
Pinostilbene and its derivatives have demonstrated anticancer abilities in various studies . Pinostilbene hydrate (PSH) has shown antimetastatic effects on human oral squamous cell carcinoma (SCC) cells by downregulating matrix metalloproteinase-2 (MMP-2) through the mitogen-activated protein kinase (MAPK) signaling pathway . Research indicates that PSH inhibits the migration and invasion of human nasopharyngeal carcinoma (NPC) cells .
Anti-Inflammatory Activity
Stilbenes, including pinostilbene, possess anti-inflammatory properties . Two methoxy derivatives/analogues of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene (3,3′,4,5′-TMS) and 3,4′,5-trimethoxy-trans-stilbene (3,4′,5-TMS), have shown promise in suppressing inflammation . In RAW 264.7 cells stimulated with lipopolysaccharide (LPS), pretreatment with 3,3′,4,5′-TMS significantly suppressed p38 and JNK, and to a lesser extent ERK . Both 3,3′,4,5′-TMS and 3,4′,5-TMS decreased p-IKKα/β, p-IκBα, p-P65, and MDA accumulation, NF-κB p65 nuclear translocation, and intracellular hydrogen peroxide levels .
Other Potential Applications
- Inhibition of enzymes Thunalbene, cis-3,3′-dihydroxy-5-methoxystilbene, and batatasin III, found in Pholidota cantonensis Rolfe, inhibit acetylcholinesterase (AChE) when LPS promotes nitric oxide (NO) generation along with AChE .
- Antimetastatic and anti-angiogenic activities: Rhaponticin (RA; 3'5-dihydroxy-4'-methoxystilbene 3-O-β-D‑glucopyranoside), found in various medicinal herbs, can suppress the metastatic potential of MDA‑MB231 breast cancer cells, including colony formation, migration, and invasion . RA treatment can also lead to a decreased ability of human umbilical vein endothelial cells (HUVECs) to form tube-like networks and migrate across a Transwell membrane .
Mechanism of Action
The compound exerts its effects primarily through its antioxidant and anti-inflammatory properties. It scavenges free radicals and inhibits the production of nitric oxide by downregulating inducible nitric oxide synthase (iNOS) expression. This action helps in reducing oxidative stress and inflammation at the cellular level .
Comparison with Similar Compounds
Cytotoxicity and Anticancer Activity
- Pinostilbene (3,4′-dihydroxy-5-methoxystilbene) demonstrates up to 100-fold greater cytotoxicity than resveratrol in cancer cell lines, attributed to its methoxy group enhancing lipophilicity and membrane permeability .
- Pterostilbene’s dimethoxy structure confers resistance to glucuronidation, increasing its half-life and efficacy in vivo compared to resveratrol .
Enzyme Inhibition and Selectivity
- CYP1A1 Inhibition: Pinostilbene is the most potent CYP1A1 inhibitor (Ki = 0.13 µM), followed by desoxyrhapontigenin (Ki = 0.16 µM) and pterostilbene (Ki = 0.57 µM) . The 3,4′-dihydroxy configuration in pinostilbene enhances binding affinity to CYP1A1’s active site.
- CYP1B1 Inhibition: Pterostilbene and pinostilbene show moderate inhibition (Ki = 0.91 µM and 0.90 µM, respectively), comparable to resveratrol, while this compound’s effects remain unstudied .
Anti-Inflammatory and Neuroprotective Effects
- This compound suppresses NO production in LPS/IFN-γ-activated macrophages (IC₅₀ = 12.5 µM), outperforming some analogs like batatasin-III .
Biological Activity
3,3'-Dihydroxy-5-methoxystilbene, a naturally occurring stilbene derivative, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a methylated derivative of resveratrol, characterized by two hydroxyl groups and a methoxy group on its stilbene backbone. This structural configuration contributes to its unique biological properties.
1. Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, including human colon cancer cells. The compound induces apoptosis through the modulation of cell signaling pathways such as NF-κB and MAPK, leading to decreased expression of anti-apoptotic proteins and increased activation of caspases .
Table 1: Anticancer Effects of this compound
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Colon Cancer | Induces apoptosis via NF-κB pathway | |
| Ovarian Cancer | Inhibits cell growth in vitro | |
| Oral Squamous Cell | Downregulates MMP-2 through MAPK signaling |
2. Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. In vitro studies demonstrate that it can suppress the activation of NF-κB and reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory diseases.
Table 2: Anti-inflammatory Effects
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| Macrophages (RAW264.7) | Reduced NO production and cytokine expression | |
| Liver Inflammation | Suppressed TNFα levels |
3. Neuroprotective Effects
This compound has shown promise in neuroprotection against neurotoxic agents like 6-hydroxydopamine in SH-SY5Y cells. Its neuroprotective mechanism involves the modulation of oxidative stress pathways and inhibition of apoptosis .
The biological activities of this compound are primarily attributed to its ability to modulate key signaling pathways:
- NF-κB Pathway : Inhibition of this pathway reduces the expression of various pro-inflammatory cytokines.
- MAPK Pathway : Modulation leads to altered cell proliferation and apoptosis.
- Oxidative Stress Response : The compound reduces oxidative stress markers, contributing to its neuroprotective effects.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
Q & A
Q. What are the established synthetic routes for 3,3'-Dihydroxy-5-methoxystilbene, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves Grignard reactions or dehydrogenation of dihydrostilbene precursors . For example, a modified process uses desoxybenzoin derivatives reduced with amalgamated zinc and acid to form dibenzyl intermediates, followed by dealkylation to yield the dihydroxy-methoxy structure . Key parameters include:
- Catalyst selection : Zinc or palladium catalysts for hydrogenation/dehydrogenation steps.
- Temperature control : Reactions often require heating to 176–200°C for optimal yield.
- Purification : Fractional crystallization or column chromatography to isolate the product from methoxy-substituted byproducts.
Q. How is the structural characterization of this compound typically performed using spectroscopic methods?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify hydroxyl, methoxy, and aromatic proton environments. Methoxy groups resonate at ~3.8 ppm, while hydroxyl protons appear as broad peaks at ~5.5 ppm .
- X-ray crystallography : Used to resolve stereochemistry. For example, SHELXS-97 and SHELXL-97 software are employed for crystal structure refinement, with data deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 275.0922 for CHO) .
Q. What solubility properties does this compound exhibit in common laboratory solvents, and how does this affect experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Key considerations:
- Solvent selection : Use DMSO for in vitro assays due to its ability to dissolve stilbenes without precipitating at concentrations ≤1% .
- Stock solutions : Prepare concentrated stock in DMSO and dilute in cell culture media to avoid solvent toxicity.
- Stability : Protect from light and oxygen to prevent degradation, as hydroxyl groups are prone to oxidation .
Advanced Research Questions
Q. What in vitro models have been used to evaluate the cytotoxic effects of this compound, and how do these results compare to related stilbene analogs?
- Methodological Answer :
- Cell lines : Studies use cancer lines (e.g., HepG2, MCF-7) to assess cytotoxicity via MTT assays. For example, this compound shows IC values 10–100× lower than resveratrol in certain lines, attributed to methoxy substitution enhancing membrane permeability .
- Comparative analogs : Ortho-methoxy derivatives (e.g., DMU212) exhibit higher potency due to reduced metabolic degradation. Structure-activity relationship (SAR) studies highlight the importance of hydroxyl/methoxy positioning for pro-apoptotic effects .
Q. How does the presence of methoxy and hydroxy substituents influence the antioxidant mechanism of this compound in biological systems?
- Methodological Answer :
- Radical scavenging : Hydroxyl groups at C3 and C3' donate hydrogen atoms to neutralize ROS (e.g., DPPH assay). Methoxy at C5 stabilizes the phenolic radical via resonance, enhancing antioxidant capacity compared to non-substituted stilbenes .
- Enzyme interactions : Molecular docking studies suggest binding to Keap1-Nrf2 pathways, where methoxy groups improve hydrophobic interactions with protein pockets .
Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer :
- Standardized protocols : Control for variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC values may arise from differences in exposure duration (24 vs. 48 hours) .
- Metabolic profiling : Use LC-MS to quantify intracellular concentrations, as efflux pumps (e.g., P-glycoprotein) may reduce bioavailability in resistant lines .
- Orthogonal assays : Validate results with complementary methods (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
